CAS number for 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one
CAS number for 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one
An In-Depth Technical Guide to the Synthesis, Analysis, and Biological Significance of 2-Aminopyrimidine Derivatives
Introduction: The Versatile 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine ring is a privileged heterocyclic motif that forms the structural core of numerous biologically active molecules.[1][2] Its prevalence in medicinal chemistry can be attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, through its nitrogen atoms, enabling strong and specific binding to biological targets.[1] This has led to the development of 2-aminopyrimidine derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2] This technical guide will provide an in-depth exploration of the synthesis, analytical characterization, and biological applications of this important class of compounds, aimed at researchers and professionals in drug development.
Synthetic Strategies for 2-Aminopyrimidine Derivatives
The synthesis of 2-aminopyrimidine derivatives can be achieved through various established and novel methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
A common and versatile method for constructing the 2-aminopyrimidine core involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with guanidine or its derivatives. This approach allows for the introduction of diverse substituents at various positions of the pyrimidine ring.
Experimental Protocol: General Synthesis of 2-Amino-4,6-disubstituted Pyrimidines
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) and guanidine hydrochloride (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Base Addition: Add a base, for example, sodium ethoxide or sodium hydroxide (1.1 eq), to the mixture to liberate the free guanidine base.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: The product may precipitate out of the solution upon cooling or neutralization. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
The causality behind this experimental choice lies in the nucleophilic character of the guanidine nitrogen atoms and the electrophilic nature of the carbonyl carbons in the 1,3-dicarbonyl compound, leading to a cyclocondensation reaction.
Modern Approaches: Cross-Coupling Reactions
For the synthesis of more complex 2-aminopyrimidine derivatives, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are invaluable. These methods allow for the direct formation of C-N bonds, enabling the introduction of various aryl or heteroaryl amines at the 2-position of a pre-functionalized pyrimidine ring.
Experimental Protocol: Buchwald-Hartwig Amination for 2-Arylamino Pyrimidine Synthesis
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Reaction Setup: To an oven-dried Schlenk tube, add 2-chloropyrimidine (1.0 eq), the desired aryl amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Solvent and Degassing: Add a dry, degassed solvent such as toluene or dioxane. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
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Heating: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere.
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Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The rationale for this protocol is the ability of the palladium catalyst to facilitate the oxidative addition to the C-Cl bond of the pyrimidine, followed by reductive elimination to form the desired C-N bond with the amine.
Caption: Workflow for the synthesis of 2-arylaminopyrimidines via Buchwald-Hartwig amination.
Analytical Characterization
The structural elucidation and purity assessment of synthesized 2-aminopyrimidine derivatives are crucial for their subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Purpose | Typical Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of the desired product. | Characteristic chemical shifts for the pyrimidine ring protons and carbons. The presence of signals corresponding to the introduced substituents. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the elemental composition (with HRMS). | A molecular ion peak corresponding to the expected mass of the synthesized compound. |
| Infrared (IR) Spectroscopy | Identification of key functional groups. | N-H stretching vibrations for the amino group, C=N and C=C stretching for the pyrimidine ring. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak for the pure compound, with retention time dependent on the column and mobile phase. |
| Melting Point | Preliminary assessment of purity. | A sharp melting point range for a pure crystalline solid. |
Protocol: HPLC Analysis for Purity Determination
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Instrumentation: Utilize an HPLC system equipped with a UV detector (a diode-array detector is preferable for method development).[3]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance, typically in the range of 254-280 nm.[3]
-
Quantification: Calculate the purity based on the area percentage of the main peak relative to the total peak area.
This protocol is self-validating through the use of a reference standard of known purity to calibrate the instrument and validate the method for accuracy, precision, and linearity.
Biological Activities and Therapeutic Potential
2-Aminopyrimidine derivatives have been extensively investigated for a wide range of therapeutic applications, demonstrating their versatility as pharmacophores.
Oncology
In the field of oncology, 2-aminopyrimidines have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer. For instance, derivatives of 2-aminopyrimidine have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma.[4] Additionally, dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) based on the 2-aminopyrimidine scaffold have shown promise in treating refractory solid tumors and hematological malignancies.[5]
Caption: Mechanism of action for 2-aminopyrimidine-based kinase inhibitors in cancer.
Neuroscience
Certain 2-aminopyrimidine derivatives have been identified as partial agonists of the 5-HT1A serotonin receptor, a target for the treatment of anxiety and depression.[6] The development of these compounds has focused on improving their metabolic stability and pharmacokinetic profiles.
Infectious Diseases
The 2-aminopyrimidine scaffold has also been explored for the development of antimicrobial agents.[1] These compounds can be designed to target various essential pathways in bacteria and fungi, offering potential new avenues for combating antimicrobial resistance.
Other Therapeutic Areas
The therapeutic potential of 2-aminopyrimidine derivatives extends to other areas, including:
-
Cardiovascular Diseases: As antiplatelet agents.[2]
-
Inflammatory Diseases: Through the inhibition of inflammatory mediators.
-
Metabolic Disorders: As inhibitors of enzymes like β-glucuronidase.[7]
Conclusion
The 2-aminopyrimidine core represents a highly versatile and valuable scaffold in modern drug discovery. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a vast library of derivatives with diverse and potent biological activities. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the continued exploration of this chemical space. As our understanding of disease biology deepens, the rational design of novel 2-aminopyrimidine derivatives holds immense promise for the development of next-generation therapeutics to address unmet medical needs.
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